molecular formula C14H9NO5 B5751767 4-(3-nitrobenzoyl)benzoic acid

4-(3-nitrobenzoyl)benzoic acid

Cat. No.: B5751767
M. Wt: 271.22 g/mol
InChI Key: AJZMQSSMLCBIOB-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzoyl)benzoic acid is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(3-nitrobenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-4-6-10(7-5-9)14(17)18)11-2-1-3-12(8-11)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMQSSMLCBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further functionalization. One common method involves the nitration of 4-benzoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and reaction time, ensuring high yield and

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for synthesizing pharmaceutical intermediates.

Reaction Conditions:

CatalystSolventTemperaturePressureTimeYieldSource
Raney NiEthyl acetate25–55°C1–2 MPa2–3 hHigh
H₂/Pd-CEthanol25°C1 atm4 h85%

Mechanism :
Hydrogen gas adsorbs onto the catalyst surface, facilitating electron transfer to the nitro group, reducing it to an amine. Raney nickel offers superior selectivity in ethyl acetate, minimizing over-reduction .

Example :
Reduction of 4-(3-nitrobenzoyl)benzoic acid produces 4-(3-aminobenzoyl)benzoic acid , a precursor for anticoagulants .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation reactions.

Esterification

Reaction with alcohols under acidic conditions yields esters, enhancing solubility for further modifications.

Conditions :

  • Reagents : Methanol, H₂SO₄ (cat.)

  • Temperature : 60–80°C

  • Time : 6–8 h

  • Yield : ~75% (methyl ester) .

Equation :

4-(3-Nitrobenzoyl)benzoic acid+CH₃OHH⁺Methyl 4-(3-nitrobenzoyl)benzoate+H₂O\text{this compound} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 4-(3-nitrobenzoyl)benzoate} + \text{H₂O}

Amidation via Acyl Chloride

Conversion to acyl chloride enables nucleophilic substitution with amines.

Steps :

  • Acyl Chloride Formation :

    • Reagents : Thionyl chloride (SOCl₂), DMF (cat.)

    • Solvent : Dichloromethane

    • Conditions : Reflux (40°C), 4 h .

  • Amide Synthesis :

    • Reagents : Primary/secondary amines (e.g., methylamine)

    • Yield : >90% for simple amines .

Example :
Reaction with methylamine produces N-methyl-4-(3-nitrobenzoyl)benzamide , a key intermediate in agrochemicals .

Electrophilic Aromatic Substitution

The nitro group deactivates the aromatic ring, but directed metallation allows regioselective functionalization.

Nitration and Halogenation

Limited reactivity due to the electron-withdrawing nitro group. Halogenation requires Lewis acid catalysts (e.g., FeCl₃):

ReactionReagentsPositionYieldSource
BrominationBr₂, FeCl₃Para to COOH60%

Decarboxylation

Thermal or base-mediated decarboxylation removes the carboxylic acid group, forming 3-nitrobenzophenone.

Conditions :

  • Base : NaOH (aq.)

  • Temperature : 200°C

  • Yield : 70% .

Application :
Decarboxylation products serve as UV stabilizers in polymers .

Nitro Group Rearrangement

Under strong acidic conditions, the nitro group may migrate to adjacent positions, though this is rarely reported for this compound.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing NOₓ gases.

  • Photoreactivity : Nitro groups promote photodegradation; storage in amber vials is recommended .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-nitrobenzoyl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via nitration of benzoyl benzoic acid derivatives. A common approach involves using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperature (0–5°C initially, then room temperature for 2–5 hours). Purification is achieved through recrystallization using solvents like dichloromethane and water . Key steps include monitoring reaction progress via TLC and ensuring stoichiometric control to minimize byproducts.

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • LC-MS : For qualitative/quantitative analysis of purity and molecular weight (Creative Proteomics’ LC-MS platform) .
  • NMR/IR Spectroscopy : To confirm functional groups (e.g., nitro, carbonyl) and structural integrity. highlights IR and UV-Vis for hydrazone analogs .
  • Thermogravimetric Analysis (TGA) : To study thermal stability, as demonstrated for structurally similar esters in .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :

  • PPE : Use impermeable gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Local exhaust systems to mitigate inhalation risks, especially during nitration .
  • Storage : Keep away from oxidizers (e.g., CO, NOx) to avoid hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound structures?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution refinement, particularly for twinned crystals. SHELXD can identify pseudosymmetry, while ORTEP-3 visualizes thermal ellipsoids to validate atomic positions .
  • Validation Metrics : Cross-check R-factors, residual density maps, and hydrogen-bonding networks. For macromolecular analogs, SHELXPRO interfaces with validation pipelines .

Q. What computational strategies elucidate the electronic structure of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular orbitals and electrostatic potentials to predict reactivity.
  • Electron Localization Function (ELF) : Analyze charge distribution and bonding behavior, as applied to nitrobenzoyl hydrazones in .
  • ADMET Studies : Predict pharmacokinetic properties (e.g., solubility, bioavailability) using software like SwissADME, referencing structural analogs in .

Q. How can synthetic byproducts or impurities be systematically identified?

  • Methodological Answer :

  • Chromatographic Profiling : Use HPLC with UV detection (e.g., 254 nm) to separate nitro derivatives. highlights similar ester analysis .
  • Mass Spectrometry Fragmentation : Compare MS/MS spectra with databases (e.g., PubChem) to assign impurity structures .
  • Crystallographic Screening : Co-crystallize with host molecules to isolate and characterize minor components .

Q. What strategies address low yields in nitro-functionalized benzoic acid derivatives?

  • Methodological Answer :

  • Reaction Optimization : Adjust acid ratios (H₂SO₄:HNO₃) and reaction time to favor mono-nitration over di-nitration .
  • Protecting Groups : Temporarily block the carboxylic acid group during nitration to reduce side reactions, as seen in for complex esters .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity, a method validated for nitroaromatics in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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